molecular formula C16H18N2O2 B1465747 Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate CAS No. 1304304-50-4

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Cat. No. B1465747
CAS RN: 1304304-50-4
M. Wt: 270.33 g/mol
InChI Key: CRDFFHMMVNAPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate” is a chemical compound used in scientific research . It has a molecular weight of 270.33 and a molecular formula of C16H18N2O2 .


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate” has a molecular weight of 270.33 and a molecular formula of C16H18N2O2 . Further physical and chemical properties are not available in the current resources.

Scientific Research Applications

Organic Nonlinear Optical Materials

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate: has potential applications in the field of organic nonlinear optical (NLO) materials. These materials are crucial for the development of optoelectronic devices due to their ability to alter the frequency of light. The compound’s structure, which likely includes a conjugated system and donor-acceptor groups, can exhibit enhanced electronic NLO polarization responses, making it a candidate for future optoelectronic advancements .

Corrosion Inhibition

This compound may serve as a corrosion inhibitor for metals. In environments like acidic solutions where metal structures are prone to corrosion, the application of such inhibitors can protect the metal surface. The compound’s molecular structure could interact with the metal surface, forming a protective layer that impedes corrosion processes .

properties

IUPAC Name

methyl 3-amino-4-(2,5-dimethylanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-4-5-11(2)15(8-10)18-14-7-6-12(9-13(14)17)16(19)20-3/h4-9,18H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDFFHMMVNAPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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